

"Methyl 2-hydroxy-4-phenylbenzoate" CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-hydroxy-4-phenylbenzoate**

Cat. No.: **B176660**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-hydroxy-4-phenylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-hydroxy-4-phenylbenzoate**, a derivative of salicylic acid. While specific experimental data for this methyl ester is not widely available in public literature, this document compiles information on its parent compound, 2-hydroxy-4-phenylbenzoic acid, and provides predicted data and adapted experimental protocols based on established chemical principles and data from closely related analogs.

Nomenclature and CAS Number

The nomenclature and Chemical Abstracts Service (CAS) number for **Methyl 2-hydroxy-4-phenylbenzoate** and its parent carboxylic acid are foundational for database searches and regulatory submissions.

Methyl 2-hydroxy-4-phenylbenzoate is the methyl ester of 2-hydroxy-4-phenylbenzoic acid.

- IUPAC Name: **Methyl 2-hydroxy-4-phenylbenzoate**
- Synonyms: Methyl 4-phenylsalicylate

- CAS Number: A specific CAS registry number for **Methyl 2-hydroxy-4-phenylbenzoate** is not readily found in major chemical databases, suggesting it is not a commonly cataloged compound.

2-Hydroxy-4-phenylbenzoic Acid is the corresponding carboxylic acid.

- IUPAC Name: 2-hydroxy-4-phenylbenzoic acid[[1](#)]
- Synonyms: 4-Phenylsalicylic acid[[1](#)]
- CAS Number: 4482-27-3[[1](#)]

Data Presentation

Quantitative data for the parent acid, 2-hydroxy-4-phenylbenzoic acid, is available. Due to the lack of specific experimental data for **Methyl 2-hydroxy-4-phenylbenzoate**, predicted values and data from a structurally similar compound, phenyl salicylate, are provided for comparison.

Table 1: Physicochemical Properties of 2-Hydroxy-4-phenylbenzoic Acid

Property	Value
Molecular Formula	C ₁₃ H ₁₀ O ₃
Molecular Weight	214.22 g/mol [1]
XLogP3	4.3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	214.062994177 Da[1]
Monoisotopic Mass	214.062994177 Da[1]
Topological Polar Surface Area	57.5 Å ²
Heavy Atom Count	16

Table 2: Physicochemical Properties of Phenyl Salicylate (CAS 118-55-8) - A Structurally Related Analog

Property	Value
Molecular Formula	C ₁₃ H ₁₀ O ₃
Molecular Weight	214.22 g/mol
Melting Point	41-43 °C
Boiling Point	172-173 °C at 12 mmHg
Water Solubility	Insoluble
LogP	3.8

Experimental Protocols

The synthesis of **Methyl 2-hydroxy-4-phenylbenzoate** can be achieved via Fischer esterification of 2-hydroxy-4-phenylbenzoic acid. The following is a detailed, representative protocol adapted from standard esterification procedures for salicylic acid derivatives.

Synthesis of **Methyl 2-hydroxy-4-phenylbenzoate** via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol.

Materials:

- 2-hydroxy-4-phenylbenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

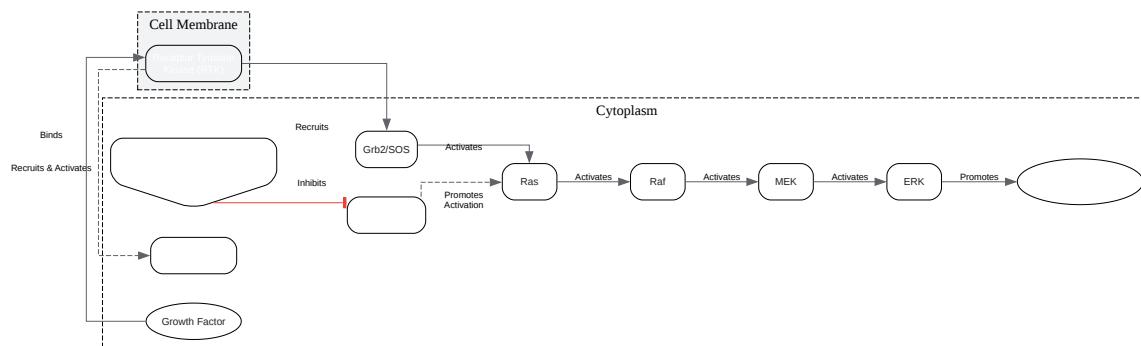
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to


neutralize the acid catalyst), and brine.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude **Methyl 2-hydroxy-4-phenylbenzoate** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of SHP2-Mediated Growth Factor Signaling

Derivatives of salicylic acid have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2. SHP2 is a key signaling protein that is activated downstream of many receptor tyrosine kinases (RTKs) and is involved in activating the Ras/MAPK pathway, which promotes cell proliferation and survival. An inhibitor based on the 4-phenylsalicylic acid scaffold would be expected to bind to the active site of SHP2, preventing it from dephosphorylating its substrates and thereby inhibiting downstream signaling.

[Click to download full resolution via product page](#)

Figure 1: Inhibition of the SHP2 signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **Methyl 2-hydroxy-4-phenylbenzoate** as described in the experimental protocol.

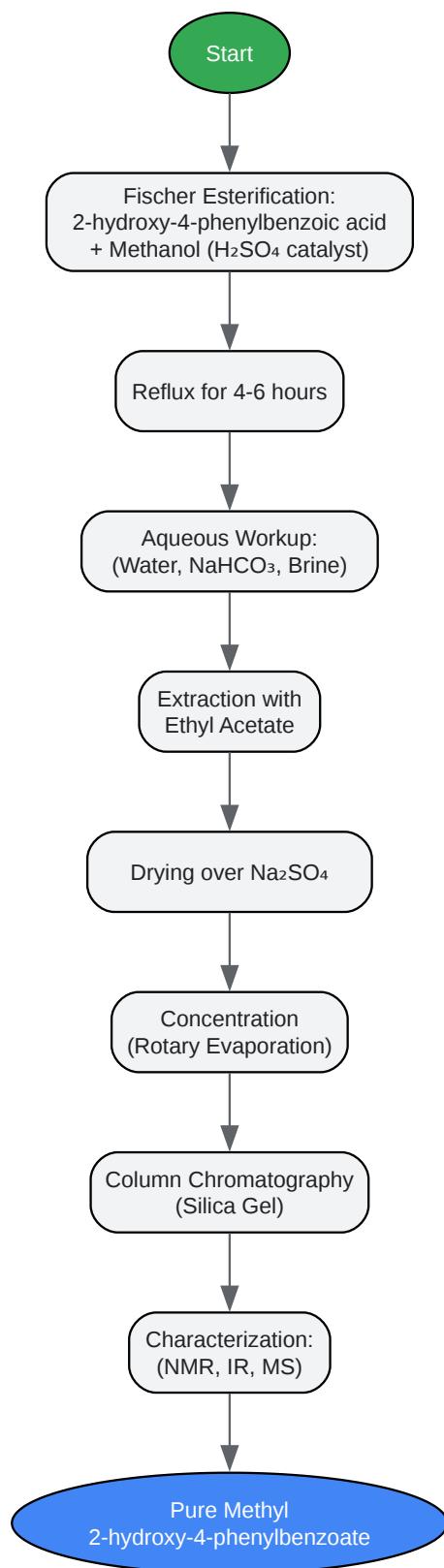

[Click to download full resolution via product page](#)

Figure 2: Workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033968) [hmdb.ca]
- To cite this document: BenchChem. ["Methyl 2-hydroxy-4-phenylbenzoate" CAS number and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176660#methyl-2-hydroxy-4-phenylbenzoate-cas-number-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com